Cas no 937651-13-3 (3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-ylmethanamine)

3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-ylmethanamine is a fluorinated oxadiazole derivative with a primary amine functional group, making it a versatile intermediate in medicinal chemistry and drug discovery. The presence of the 3-fluorophenyl moiety enhances its potential as a pharmacophore, contributing to improved binding affinity and metabolic stability in bioactive compounds. The 1,2,4-oxadiazole core is known for its electron-withdrawing properties and structural rigidity, which can influence molecular interactions and pharmacokinetic profiles. This compound is particularly valuable in the synthesis of targeted small molecules, including kinase inhibitors and CNS-active agents, due to its balanced lipophilicity and hydrogen-bonding capabilities. Its well-defined structure allows for precise modifications in lead optimization studies.
3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-ylmethanamine structure
937651-13-3 structure
Product Name:3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-ylmethanamine
CAS No:937651-13-3
MF:C9H8FN3O
MW:193.177724838257
CID:3038474
PubChem ID:23008063
Update Time:2025-05-21

3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-ylmethanamine Chemical and Physical Properties

Names and Identifiers

    • [3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine
    • (3-(3-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL)METHANAMINE
    • AB49428
    • BB 0238816
    • 034F253
    • [3-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-methylamine
    • C-[3-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]- methylamine
    • 1-[3-(3-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHANAMINE
    • SCHEMBL22649461
    • AKOS004119094
    • XH1015
    • EN300-188001
    • F88269
    • CS-0458797
    • 937651-13-3
    • BS-33248
    • 3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-ylmethanamine
    • Inchi: 1S/C9H8FN3O/c10-7-3-1-2-6(4-7)9-12-8(5-11)14-13-9/h1-4H,5,11H2
    • InChI Key: IMPZJQKVXUVXRN-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)C1=NOC(CN)=N1

Computed Properties

  • Exact Mass: 193.065
  • Monoisotopic Mass: 193.065
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 64.9

Experimental Properties

  • Color/Form: NA
  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 330.4±52.0 °C at 760 mmHg

3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-ylmethanamine Security Information

3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-ylmethanamine Pricemore >>

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Additional information on 3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-ylmethanamine

3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-ylmethanamine (CAS No. 937651-13-3): A Comprehensive Overview

3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-ylmethanamine (CAS No. 937651-13-3) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The chemical structure of 3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-ylmethanamine features a 1,2,4-oxadiazole ring linked to a fluorinated phenyl group and an amino group. The presence of the fluorine atom in the phenyl ring is particularly noteworthy as it can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Fluorine atoms are known to enhance the lipophilicity and metabolic stability of organic molecules, making them valuable in drug design.

Recent studies have explored the potential of 3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-ylmethanamine in various therapeutic areas. One notable application is its use as a lead compound in the development of novel anti-inflammatory agents. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This finding suggests that 3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-ylmethanamine could be a promising candidate for the treatment of inflammatory diseases like rheumatoid arthritis and Crohn's disease.

Beyond its anti-inflammatory properties, 3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-ylmethanamine has also shown potential as an antimicrobial agent. A study conducted by a team at the University of California found that this compound effectively inhibits the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and membrane integrity. These findings highlight the compound's broad-spectrum antimicrobial activity and its potential for developing new antibiotics to combat multidrug-resistant bacteria.

In addition to its therapeutic applications, 3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-ylmethanamine has been investigated for its use in chemical biology research. The compound's ability to modulate specific biological pathways makes it a valuable tool for studying cellular processes and identifying new drug targets. For instance, researchers at Harvard University used this compound to probe the role of certain enzymes in signal transduction pathways involved in cancer progression. Their findings provided insights into potential therapeutic strategies for targeting these pathways in cancer treatment.

The synthesis of 3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-ylmethanamine has been optimized through various methods to improve yield and purity. One common approach involves the reaction of 3-fluorobenzoyl chloride with hydrazine hydrate to form an intermediate hydrazide, which is then cyclized with an appropriate nitrile or carboxylic acid derivative to yield the final product. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for both research and pharmaceutical development.

Clinical trials are currently underway to evaluate the safety and efficacy of 3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-ylmethanamine in human subjects. Preliminary results from Phase I trials have shown promising outcomes with no significant adverse effects reported at therapeutic doses. These trials are expected to provide crucial data on the compound's pharmacokinetics and pharmacodynamics in humans, paving the way for further clinical development.

In conclusion, 3-(3-fluorophenyl)-1,2,4-oxadiazol-5-ylmethanamine (CAS No. 937651-13-3) is a versatile compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for developing new therapeutic agents targeting inflammatory diseases, infections, and cancer. Ongoing research and clinical trials will continue to elucidate its full potential and contribute to advancements in drug discovery and development.

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